Cas no 4696-25-7 ((1z)-1-ethoxy-1-propene)

(1z)-1-ethoxy-1-propene structure
(1z)-1-ethoxy-1-propene structure
Product Name:(1z)-1-ethoxy-1-propene
Numero CAS:4696-25-7
MF:C5H10O
MW:86.1323018074036
CID:1517825
PubChem ID:5354319
Update Time:2025-04-21

(1z)-1-ethoxy-1-propene Proprietà chimiche e fisiche

Nomi e identificatori

    • (1z)-1-ethoxy-1-propene
    • cis-propenyl ethyl ether
    • ethyl 2-piperidylacetate
    • 1-ethoxypropene
    • Ethyl 1-piperidineacetate
    • SureCN865518
    • cis-ethyl propenyl ether
    • SBB057365
    • (piperidinyl-1)acetate d'ethyle
    • N-piperidylacetic acid ethyl ester
    • ethoxy-prop-1-ene
    • piperidin-1-yl-acetic acid ethyl ester
    • ethyl 2-(piperidin-1-yl) acetate
    • AC1Q34VG
    • ethyl 1-propenyl ether
    • AC1LD7AG
    • ethyl 2-(piperidin-1-yl)acetate
    • ethyl prop-1-enyl ether
    • ethyl 1-piperidinylacetate
    • ethyl piperidin-1-ylacetate
    • (Z)-1-ethoxyprop-1-ene
    • Ethyl Piperidine-1-Acetate
    • ACMC-20al1z
    • cis-propenyl ethyl ether; ethyl 2-piperidylacetate; 1-ethoxypropene; Ethyl 1-piperidineacetate; SureCN865518; cis-ethyl propenyl ether; SBB057365; (piperidinyl-1)acetate d'ethyle; N-piperidylacetic acid ethyl ester; ethoxy-prop-1-ene; ethyl 1-piperidineacetate; piperidin-1-yl-acetic acid ethyl ester; ethyl 2-(piperidin-1-yl) acetate; AC1Q34VG; ethyl 1-propenyl ether; AC1LD7AG; ethyl 2-(piperidin-1-yl)acetate; ethyl prop-1-enyl ether; et
    • V2O2FRO4DY
    • CIS-1-ETHOXYPROPENE
    • NSC-6107
    • WLN: 2U1O2
    • cis-1-ethoxy-propene
    • cis-1-Propenyl ethyl ether
    • ETHYL CIS-1-PROPENYL ETHER
    • Q27291457
    • 1-Propenyl ethyl ether, (Z)-
    • ETHER, ETHYL PROPENYL, (Z)-
    • NSC6107
    • (Z)-ETHYL PROPENYL ETHER
    • UNII-V2O2FRO4DY
    • 1-PROPENE, 1-ETHOXY-, (Z)-
    • ETHYL (Z)-1-PROPENYL ETHER
    • 1-Propene, 1-ethoxy-
    • D90589
    • (Z)-1-Ethoxy-1-propene
    • 1-PROPENE, 1-ETHOXY-, (1Z)-
    • 928-55-2
    • (Z)-1-propenyl ethyl ether
    • AKOS026729171
    • 4696-25-7
    • Inchi: 1S/C5H10O/c1-3-5-6-4-2/h3,5H,4H2,1-2H3/b5-3-
    • Chiave InChI: XDHOEHJVXXTEDV-HYXAFXHYSA-N
    • Sorrisi: O(/C=C\C)CC

Proprietà calcolate

  • Massa esatta: 86.073164938g/mol
  • Massa monoisotopica: 86.073164938g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 6
  • Conta legami ruotabili: 2
  • Complessità: 39.2
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.4
  • Superficie polare topologica: 9.2Ų
Fornitori consigliati
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shaanxi pure crystal photoelectric technology co. LTD
钜澜化工科技(青岛)有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Yunnanjiuzhen
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Yunnanjiuzhen
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
Essenoi Fine Chemical Co., Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti